molecular formula C14H27NO3 B568971 1-Boc-4-(4-hydroxy-2-butyl)piperidine CAS No. 919360-49-9

1-Boc-4-(4-hydroxy-2-butyl)piperidine

Cat. No.: B568971
CAS No.: 919360-49-9
M. Wt: 257.374
InChI Key: ZEOVKUVEPGIQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(4-hydroxy-2-butyl)piperidine, also known as tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C14H27NO3 and a molecular weight of 257.37 g/mol . This compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxybutyl side chain.

Biochemical Analysis

Biochemical Properties

1-Boc-4-(4-hydroxy-2-butyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, altering its activity and affecting the overall metabolic process.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are essential for signal transduction . This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods . This degradation can lead to a reduction in its efficacy and potential changes in its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . For example, studies have demonstrated that high doses of this compound can cause liver toxicity in animal models, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, the compound could localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding.

Preparation Methods

The synthesis of 1-Boc-4-(4-hydroxy-2-butyl)piperidine involves several steps. One common method starts with 4-piperidone hydrochloride hydrate. The process includes:

Chemical Reactions Analysis

1-Boc-4-(4-hydroxy-2-butyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

    Mitsunobu Reaction: Used in the synthesis of N-heterocyclic alkyl ethers.

Common reagents include sodium borohydride for reduction, di-tert-butyl dicarbonate for Boc protection, and various acids for deprotection. Major products formed include N-heterocyclic alkyl ethers and free amines.

Scientific Research Applications

1-Boc-4-(4-hydroxy-2-butyl)piperidine is used in various scientific research applications:

Comparison with Similar Compounds

1-Boc-4-(4-hydroxy-2-butyl)piperidine can be compared with other similar compounds such as:

These comparisons highlight the unique combination of stability and reactivity provided by the Boc protection and hydroxybutyl side chain in this compound.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOVKUVEPGIQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.